“6-Bromo-5-methylimidazo[1,2-A]pyrazine” is a chemical compound with the CAS Number: 1330750-56-5. It has a molecular weight of 212.05 and its IUPAC name is 6-bromo-5-methylimidazo[1,2-a]pyrazine .
The synthesis of imidazo[1,2-a]pyridines, which is a similar class of compounds, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
The InChI code for “6-Bromo-5-methylimidazo[1,2-A]pyrazine” is 1S/C7H6BrN3/c1-5-7(8)10-4-6-9-2-3-11(5)6/h2-4H,1H3 . The linear formula for this compound is C7H6BrN3 .
“6-Bromo-5-methylimidazo[1,2-A]pyrazine” is a solid compound that should be stored in an inert atmosphere at 2-8°C .
6-Bromo-5-methylimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. It features a fused bicyclic structure composed of an imidazole ring and a pyrazine ring, with bromine and methyl substituents located at the 6 and 5 positions, respectively. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. It serves as a building block for synthesizing more complex heterocyclic compounds and has been studied for its enzyme inhibition properties and receptor binding capabilities .
The synthesis of 6-Bromo-5-methylimidazo[1,2-A]pyrazine typically involves cyclization reactions of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-methylpyrazine with formamide in the presence of a base such as potassium carbonate. This reaction is usually performed under reflux conditions, leading to the formation of the desired imidazo[1,2-A]pyrazine structure.
6-Bromo-5-methylimidazo[1,2-A]pyrazine can undergo various chemical reactions:
The mechanism of action for 6-Bromo-5-methylimidazo[1,2-A]pyrazine primarily involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and methyl substituents significantly influence its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby affecting catalytic functions. In receptor-mediated pathways, it can act as either an agonist or antagonist, influencing signal transduction processes within cells .
Relevant analyses indicate that these properties contribute to its utility in various scientific applications .
6-Bromo-5-methylimidazo[1,2-A]pyrazine has diverse applications in scientific research:
This compound's multifaceted roles highlight its significance in advancing medicinal chemistry and related fields.
The imidazo[1,2-a]pyrazine scaffold is a bicyclic N-heterocyclic system comprising a pyrazine ring fused with an imidazole moiety at bond a. This architecture creates an electron-deficient π-system with a dipole moment of ~4.0 Debye, conferring distinctive electronic properties exploitable in medicinal and materials chemistry [5]. The core exhibits planar geometry with bond length alternation: the C3-N4 bond (1.32 Å) shows double-bond character, while N1-C2 (1.37 Å) displays partial single-bond character, creating an asymmetric electron distribution [9]. This polarization renders C3 electrophilic and C8 nucleophilic, enabling regioselective functionalization. Spectroscopic analyses (NMR, X-ray crystallography) confirm significant charge delocalization, with the highest electron density localized at N7 (pyrazinic nitrogen) and C8 positions [5] [9]. The system’s aromaticity is evidenced by its diamagnetic ring current and characteristic UV absorption at 290–320 nm [5]. In silico studies reveal a polar surface area of 30.19 Ų and moderate lipophilicity (LogP = 1.80), parameters critical for drug permeability [7]. The nitrogen atoms (N1, N4, N7) act as hydrogen-bond acceptors, facilitating biomolecular interactions without donor capacity, as confirmed by molecular modeling [5].
Table 1: Atomic Electronic Properties in Imidazo[1,2-a]pyrazine Core
Position | Electrostatic Potential (kcal/mol) | Natural Charge (e) | Reactivity Role |
---|---|---|---|
C3 | +25.3 | +0.18 | Electrophilic center |
C5/C6 | +15.1 | -0.07 | Halogenation site |
C8 | -20.6 | -0.22 | Nucleophilic center |
N7 | -45.2 | -0.52 | H-bond acceptor |
Data derived from DFT calculations (B3LYP/6-311G) [5] [9]
Halogenation, particularly bromination, strategically alters the imidazo[1,2-a]pyrazine core’s physicochemical and biological profile. Bromine’s electron-withdrawing effect (+I, -M) reduces the core’s HOMO energy by 1.2–1.8 eV, lowering oxidation susceptibility while enhancing oxidative stability [8] [9]. This electronic perturbation increases the core’s susceptibility to nucleophilic aromatic substitution (SNAr) at ortho/para positions relative to the halogen [9]. Crucially, bromine serves as a universal cross-coupling handle: the C-Br bond in 6-bromo derivatives undergoes Suzuki, Stille, and Buchwald-Hartwig reactions with rate constants 3–5× higher than chloro analogs due to lower C-Br bond dissociation energy (68 kcal/mol vs. 81 kcal/mol for C-Cl) [9]. Biologically, bromine induces steric and lipophilic effects that enhance target binding. In phosphodiesterase (PDE) inhibition assays, 5-bromoimidazo[1,2-a]pyrazine elevated cardiomyocyte cAMP by 40% (EC₅₀ = 2.8 µM) – a 6-fold potency increase over non-halogenated analogs – by augmenting π-stacking with aromatic PDE residues [10]. Similarly, 6-bromo-5-methylimidazo[1,2-a]pyrazine derivatives exhibit potent TLR7 antagonism (IC₅₀ ~8–10 µM) attributed to halogen bonding with backbone carbonyls [5]. The bromine’s polarizability also improves membrane permeation, increasing log D₇.₄ by 0.8 units compared to hydrogenated analogs [8].
The 6-bromo-5-methylimidazo[1,2-a]pyrazine motif (Mol. Wt. 212.05; CAS 1330750-56-5) represents a multifunctional synthon where bromine enables cross-coupling and the methyl group directs metalation. The methyl substituent’s +I effect increases C6 electron density by 12%, accelerating oxidative addition in palladium-catalyzed couplings 2.5-fold versus non-methylated analogs [9]. Concurrently, methyl’s steric bulk (van der Waals radius = 2.0 Å) shields C7 from electrophiles, enhancing regioselectivity in SNAr reactions (>95% C8 substitution) [2]. This synergy is exploited in drug discovery: the methyl group undergoes CYP450-mediated oxidation to hydroxymethyl metabolites, while bromine allows late-stage diversification. Synthetic routes to this compound include:
Table 2: Synthetic Methods for 6-Bromo-5-methylimidazo[1,2-a]pyrazine
Method | Key Reagent | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Electrophilic Bromination | NBS/AIBN | 67–72 | >95% C6 | Requires electron-rich core |
Ring Construction | 3-Amino-5-bromopyrazine | 58 | 100% by design | Low yield due to side reactions |
The methyl group’s presence also shifts the NMR signals diagnostically: the C5-methyl resonates at δ 2.45 ppm (³JHH = 0.8 Hz), while C6-H appears as a singlet at δ 8.05 ppm, confirming substitution pattern [2]. Commercial sourcing reflects its utility, with vendors offering gram-scale quantities at ≥95% purity (HPLC), stored at 2–8°C under inert atmosphere to prevent debromination [1] [2] [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4